![molecular formula C26H29ClN4O4S B2769621 AR-C141990 (hydrochloride) CAS No. 2250019-94-2](/img/structure/B2769621.png)
AR-C141990 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR-C141990 hydrochloride is a potent inhibitor of lactate transporters, specifically monocarboxylate transporters (MCTs), with pKi values of 7.6 and 6.6 for MCT-1 and MCT-2, respectively . It has immunosuppressive properties and inhibits graft versus host response .
Physical And Chemical Properties Analysis
AR-C141990 (hydrochloride) is a solid substance, white to off-white in color . It has a molecular weight of 529.05 . It is recommended to be stored at 4°C, in sealed storage, away from moisture and light .
Scientific Research Applications
Hepatic Biotransformation
- Study: "Hepatic biotransformation of alkylresorcinols is mediated via cytochrome P450 and β‐oxidation"
- Findings: Alkylresorcinols (AR) undergo metabolic pathways leading to rapid elimination from the circulation. This study investigated the catabolism of AR homologue C19:0, revealing that AR is degraded to phenolic acids via CYP4F2-mediated ω-oxidation and subsequent β-oxidation (Marklund et al., 2013).
- Study: "Loading and release of charged dyes using ultrathin hydrogels"
- Findings: The study assessed the loading and release of charged dyes (including AR) by layer-by-layer assembled ultrathin hydrogels. It was found that the polymeric matrices of these hydrogels have significant potential for the loading and release of charged drugs (Serizawa et al., 2005).
- Study: "An update on alkylresorcinols – Occurrence, bioavailability, bioactivity and utility as biomarkers"
- Findings: This study presents findings on alkylresorcinols (AR), emphasizing their occurrence, bioavailability, bioactivity, and utility as biomarkers. The bioactivities of AR include enzyme inhibition and suppression of adipocyte lipolysis (Landberg et al., 2014).
- Study: "Arbidol: a broad-spectrum antiviral compound that blocks viral fusion"
- Findings: Arbidol (ARB), which may share some structural similarities with AR-C141990, is a potent broad-spectrum antiviral with an established mechanism of action against various viruses. It inhibits virus-mediated fusion with target membranes, blocking virus entry into target cells (Boriskin et al., 2008).
- Study: "Affordances of Augmented Reality in Science Learning: Suggestions for Future Research"
- Findings: Augmented reality (AR) offers potential for pedagogical applications in science education. The study identifies different approaches of utilizing AR technology and suggests future research directions for its effective implementation in science learning (Cheng & Tsai, 2013).
Mechanism of Action
Target of Action
AR-C141990 hydrochloride is a potent inhibitor of lactate transporters known as monocarboxylate transporters (MCTs) . It has pKi values of 7.6 and 6.6 for MCT-1 and MCT-2 , respectively . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane.
Mode of Action
AR-C141990 hydrochloride interacts with its targets, MCT-1 and MCT-2, by inhibiting their function . This inhibition disrupts the normal transport of lactate and other monocarboxylates across the cell membrane, leading to changes in cellular metabolism and function.
Biochemical Pathways
The primary biochemical pathway affected by AR-C141990 hydrochloride is the lactate transport pathway . By inhibiting MCT-1 and MCT-2, the compound disrupts the normal transport of lactate and other monocarboxylates, which can have downstream effects on cellular metabolism and function.
Pharmacokinetics
It’s known that the compound has a half-life of around 20 minutes in male nmri mice . This suggests that the compound is rapidly metabolized and eliminated from the body.
Result of Action
AR-C141990 hydrochloride has immunosuppressive properties and effectively inhibits the graft versus host response . This suggests that the compound could potentially be used in the treatment of conditions involving an overactive immune response, such as autoimmune diseases or organ transplant rejection.
Safety and Hazards
properties
IUPAC Name |
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S.ClH/c1-15(2)13-30-25-22(23(32)28(3)26(30)34)21(24(33)29-11-9-17(31)14-29)20(35-25)12-16-8-10-27-19-7-5-4-6-18(16)19;/h4-8,10,15,17,31H,9,11-14H2,1-3H3;1H/t17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFGLQDNUHBVEY-UNTBIKODSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CC[C@H](C5)O)C(=O)N(C1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AR-C141990 (hydrochloride) |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.